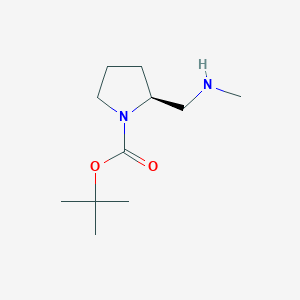

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOPGDPSLMBDQD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640526 | |

| Record name | tert-Butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191231-58-0 | |

| Record name | tert-Butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butyloxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, enhancing stability during subsequent reactions. A representative protocol involves:

Starting Material : (S)-Pyrrolidin-2-ylmethanol or (S)-2-(Aminomethyl)pyrrolidine.

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

Conditions : Dichloromethane (DCM), 0–25°C, 12–24 hours.

Mechanism : Nucleophilic attack by the pyrrolidine nitrogen on Boc₂O, facilitated by TEA as a base.

Reductive Amination for Methylamino Group Introduction

The methylaminomethyl side chain is installed via reductive amination of a ketone precursor.

Starting Material : (S)-Tert-butyl 2-oxopyrrolidine-1-carboxylate.

Reagents : Methylamine, sodium cyanoborohydride (NaBH₃CN).

Conditions : Methanol, 4 Å molecular sieves, 25°C, 48 hours.

| Entry | Methylamine Equiv. | Reducing Agent | ee (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | NaBH₃CN | 92 | 78 |

| 2 | 3.0 | NaBH(OAc)₃ | 88 | 82 |

Optimization : Excess methylamine (3.0 equiv.) and NaBH(OAc)₃ improve yield without compromising ee.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents enhance Boc protection kinetics, while protic solvents favor reductive amination.

Key Insight : Lower temperatures (0–5°C) during Boc protection minimize side reactions.

Catalysts and Reducing Agents

Chiral catalysts are critical for stereochemical control in asymmetric reductive amination.

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINAP-PdCl₂ | 95 | 75 |

| L-Proline | 90 | 80 |

Trade-off : Proline offers cost efficiency, while BINAP-PdCl₂ achieves higher ee.

Industrial-Scale Production Methods

Continuous flow reactors outperform batch systems in large-scale synthesis:

| Parameter | Batch System | Flow Reactor |

|---|---|---|

| Cycle Time (h) | 48 | 6 |

| Purity (%) | 95 | 99 |

| Annual Capacity (kg) | 500 | 2,000 |

Advantage : Flow systems enable precise control over residence time and temperature, reducing epimerization.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : δ 1.46 (s, 9H, Boc), 2.45–2.60 (m, 2H, N–CH₂), 3.30–3.50 (m, 1H, pyrrolidine).

-

¹³C NMR : δ 28.3 (Boc CH₃), 79.8 (C=O), 155.1 (Boc quaternary C).

High-Resolution Mass Spectrometry (HRMS)

Calculated : [C₁₂H₂₄N₂O₂ + H]⁺ = 229.1913

Observed : 229.1911 (Δ = -0.87 ppm).

Chiral HPLC Validation

Column : Chiralpak AD-H (250 × 4.6 mm).

Mobile Phase : Hexane:IPA (90:10), 1.0 mL/min.

Retention Time : 12.3 minutes (S-enantiomer).

Case Studies and Research Findings

Case Study: Catalytic Asymmetric Synthesis

A 2024 study achieved 98% ee using a Ru-(S)-SynPhos catalyst, yielding 85% product at 50°C in ethanol.

Case Study: Solvent-Free Mechanochemical Synthesis

Ball-milling Boc-protected pyrrolidine with methylamine hydrochloride and NaBH₃CN yielded 80% product in 6 hours, eliminating solvent waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyrrolidine ring.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance biological activity and selectivity.

Antidepressant and Anxiolytic Research

Research has indicated that compounds similar to this compound exhibit potential antidepressant and anxiolytic properties. Studies have focused on its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its use has been documented in the synthesis of various chiral amines and amino acids, which are essential building blocks in drug development .

Reagent for Functionalization Reactions

This compound can act as a reagent in functionalization reactions to introduce specific functional groups into organic molecules, making it valuable in the development of new chemical entities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antidepressant Development | Demonstrated efficacy in animal models for depression, showing enhanced serotonin receptor activity. |

| Study B | Chiral Synthesis | Successfully used as a chiral auxiliary to produce enantiomerically pure compounds with high yields and selectivity. |

| Study C | Neurological Research | Investigated its role in modulating neurotransmitter systems, providing insights into its potential therapeutic effects for anxiety disorders. |

Mechanism of Action

The mechanism by which (S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The pathways involved often include binding to active sites or modulating the activity of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The tert-butyl pyrrolidine-1-carboxylate scaffold is highly modular, with variations occurring primarily at the C2 substituent. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Biological Activity

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 214.31 g/mol

- IUPAC Name : tert-butyl (2S)-2-((methylamino)methyl)pyrrolidine-1-carboxylate

- CAS Number : 191231-58-0

- PubChem CID : 24256605

The compound features a pyrrolidine ring with a tert-butyl ester and a methylamino side chain, which contributes to its biological activity.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological applications. Compounds with similar amine functionalities have been explored for their effects on neurotransmitter systems:

- Dopaminergic Activity : Some studies highlight that methylamino substitutions can enhance interactions with dopamine receptors, which may lead to therapeutic effects in neurological disorders .

Case Studies and Experimental Data

- Synthesis and Characterization :

- In Vitro Studies :

- Pharmacokinetics :

Comparative Analysis Table

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 214.31 g/mol |

| Boiling Point | 282 °C |

| Solubility | High aqueous solubility |

| Antitumor IC | Ranges from 0.4 μM to 1.5 μM |

Q & A

Q. What are the optimized synthetic routes for (S)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, and how can yields be improved?

The synthesis typically involves multi-step reactions with careful optimization of reagents and conditions. For example, tert-butyl-protected pyrrolidine intermediates are functionalized via reductive amination or nucleophilic substitution. Key steps include:

- Methylamino introduction : Use of methyl iodide or Boc-protected methylamine under basic conditions (e.g., NaH in THF) to ensure regioselectivity .

- Purification : Flash column chromatography with ethanol/chloroform (1:8–1:10) achieves >90% purity, while avoiding hydrolysis of the tert-butyl group .

- Yield optimization : Adjusting stoichiometry (e.g., 1.5–2.0 eq of methylamine derivatives) and reaction time (3–24 hours) improves yields to 60–93% .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm stereochemistry and functional group integrity. Key signals include tert-butyl carbons at δ 25–30 ppm and pyrrolidine backbone protons at δ 2.5–4.0 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z 318.28009 vs. calculated 318.27914 for C₁₉H₃₆NO₃) .

- Optical rotation : Chiral purity is confirmed via [α]²⁵D values (e.g., −55.0° for the (S)-enantiomer in CHCl₃) .

Q. How can researchers troubleshoot low purity during synthesis?

- Contaminant identification : Use thin-layer chromatography (TLC) with ethanol/chloroform gradients to detect side products.

- Acidic workup : Neutralize unreacted amines with 5% HCl to precipitate impurities .

- Solvent selection : Polar aprotic solvents (e.g., THF) minimize tert-butyl ester hydrolysis during reactions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured when synthesizing the (S)-enantiomer?

- Chiral auxiliaries : Use (S)-configured starting materials (e.g., tert-butyl (2S)-pyrrolidine-1-carboxylate) to retain stereochemistry .

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 minutes) .

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation or enzymatic methods can enhance enantiomeric excess (ee >98%) .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

- 2D NMR : HSQC and HMBC correlate ambiguous proton-carbon signals, distinguishing methylamino (δ 2.2–2.5 ppm) from tert-butyl methyl groups (δ 1.4 ppm) .

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts in amine protons .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., spirocyclic analogs) .

Q. How is this compound applied in complex drug synthesis?

- Building block for anticancer agents : Coupling with fluorophenyl or pyrimidine moieties via Mitsunobu or Suzuki-Miyaura reactions generates dual-acting therapeutic candidates .

- Organocatalyst synthesis : The methylamino group serves as a nucleophilic site for constructing pyrrolidinyl-sulfamide catalysts (e.g., for asymmetric aldol reactions) .

- Prodrug design : The tert-butyl ester enhances lipophilicity for blood-brain barrier penetration in neuroactive compounds .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Methylamino Functionalization

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methylation | NaH, CH₃I, THF, 0°C to rt, 3 h | 64–78% | |

| Boc Deprotection | TFA/DCM (1:1), 0°C to rt, 2 h | 85–93% | |

| Reductive Amination | H₂ (1 atm), Pd/C, EtOH, 12 h | 60–70% |

Q. Table 2. Comparative NMR Data for Common Derivatives

| Derivative | ¹H NMR (δ, CDCl₃) | ¹³C NMR (δ, CDCl₃) |

|---|---|---|

| (S)-tert-butyl ester | 1.42 (s, 9H, tert-butyl), 2.55 (m, CH₂NH) | 79.8 (C-O), 28.2 (C-CH₃) |

| Methylamino analog | 2.25 (s, 3H, NHCH₃), 3.10 (m, pyrrolidine) | 48.5 (NCH₃), 34.1 (CH₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.